molecular formula C29H30ClN3O5 B11270451 N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11270451
M. Wt: 536.0 g/mol
InChI Key: UKUXJHOZVSSQEL-UHFFFAOYSA-N
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Description

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.

    Introduction of the Chlorobenzyl Group: This step involves the alkylation of the quinazolinone core with 4-chlorobenzyl chloride under basic conditions.

    Attachment of the Butyl Group: The final step involves the amidation reaction with butylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized benzoic acids, reduced alcohols or amines, and substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: Shares the chlorobenzyl group but lacks the quinazolinone core.

    Quinazolinone Derivatives: Compounds like 2,4-dioxo-1,2-dihydroquinazoline share the core structure but differ in substituents.

Uniqueness

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to its combination of the quinazolinone core with the chlorobenzyl and butyl groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C29H30ClN3O5

Molecular Weight

536.0 g/mol

IUPAC Name

N-butyl-4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)21-10-6-19(7-11-21)18-33-28(35)23-15-25(37-2)26(38-3)16-24(23)32(29(33)36)17-20-8-12-22(30)13-9-20/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34)

InChI Key

UKUXJHOZVSSQEL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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